2',6'-Dichloro-3-phenylpropiophenone
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Overview
Description
2’,6’-Dichloro-3-phenylpropiophenone is a chemical compound with the molecular formula C15H12Cl2O and a molecular weight of 279.2 g/mol . It is characterized by the presence of two chlorine atoms at the 2’ and 6’ positions and a phenyl group attached to the propiophenone structure . This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Dichloro-3-phenylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic compound (benzene or substituted benzene) and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: Benzene or substituted benzene, 2,6-dichlorobenzoyl chloride.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Anhydrous conditions are maintained using a solvent like dichloromethane (CH2Cl2).
Reaction Conditions: The reaction is carried out at low temperatures to control the exothermic nature of the reaction.
The product, 2’,6’-Dichloro-3-phenylpropiophenone, is then purified through recrystallization or column chromatography to achieve the desired purity .
Industrial Production Methods
Industrial production of 2’,6’-Dichloro-3-phenylpropiophenone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with temperature control systems to manage the exothermic reaction.
Continuous Flow Systems: To ensure consistent production and minimize batch-to-batch variations.
Purification: Industrial purification methods such as distillation, crystallization, and chromatography are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2’,6’-Dichloro-3-phenylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with amine or thiol groups.
Scientific Research Applications
2’,6’-Dichloro-3-phenylpropiophenone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,6’-Dichloro-3-phenylpropiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the compound.
Pathways: Signal transduction pathways that are modulated by the compound’s binding to its targets.
Comparison with Similar Compounds
2’,6’-Dichloro-3-phenylpropiophenone can be compared with other similar compounds, such as:
2’,6’-Dichloroacetophenone: Similar structure but lacks the phenylpropiophenone moiety.
3-Phenylpropiophenone: Lacks the chlorine substituents.
2’,6’-Dichlorobenzophenone: Similar structure but with a different substitution pattern.
The uniqueness of 2’,6’-Dichloro-3-phenylpropiophenone lies in its specific substitution pattern and the presence of both chlorine atoms and the phenylpropiophenone moiety, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)-3-phenylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O/c16-12-7-4-8-13(17)15(12)14(18)10-9-11-5-2-1-3-6-11/h1-8H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYWKNYRHAYWKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644000 |
Source
|
Record name | 1-(2,6-Dichlorophenyl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-99-3 |
Source
|
Record name | 1-(2,6-Dichlorophenyl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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